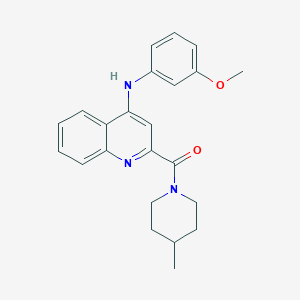

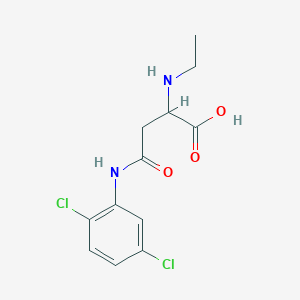

![molecular formula C24H29N3O4S B3013894 2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941955-30-2](/img/structure/B3013894.png)

2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide" belongs to a class of organic compounds known as benzothiazines, which are characterized by a benzene ring fused to a thiazine ring. These compounds are of interest due to their pharmacological properties, including potential anti-inflammatory activity .

Synthesis Analysis

The synthesis of benzothiazine derivatives typically involves the condensation of amino thiophenols with β-haloesters, followed by a series of reactions that may include oxidation and ring contraction. For example, 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, which are structurally related to the compound , can be synthesized from commercially available building blocks and undergo ring contraction to form benzothiazine 1,1-dioxides under mild conditions . Similarly, the synthesis of 1-(2H-benzo[b][1,4]thiazin-3(4H)-ylidene) hydrazine-1,1-dioxide derivatives involves the condensation of 2-aminothiophenol with β-haloesters, followed by reactions with hydrazine derivatives and oxidation .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is confirmed using various spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) spectroscopy, as well as X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and the nature of chemical bonds .

Chemical Reactions Analysis

Benzothiazine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the interaction of 2-aminothiophenol with β-aroylacrylic acids leads to the formation of 2-(2-aryl-2-oxoethyl)-4H-benzo-1,4-thiazin-3-ones . Additionally, the presence of amino groups in related compounds allows for further functionalization, such as the formation of Schiff bases and formazans, which can exhibit antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and analytical properties of benzothiazine derivatives are characterized by their solubility, melting points, and stability. The chemical properties include their reactivity towards various reagents and the ability to undergo oxidation at the sulfur atom. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmacological agent. The anti-inflammatory activity of these compounds can be evaluated using methods such as the carrageenan-induced rat paw edema method, which measures the reduction in inflammation .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Agents

A study by Sah, Bidawat, Seth, and Gharu (2014) discussed the synthesis of formazans from a Mannich base related to 1,3,4-thiadiazole, showcasing its potential as an antimicrobial agent. This research highlights the chemical versatility and potential biological applications of compounds structurally related to 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (Sah, Bidawat, Seth, & Gharu, 2014).

Electronic and Structural Analysis

Miura and Yoshioka (2015) explored the electronic structure and magnetic properties of a novel benzotriazinyl radical with a thiadiazolo fused ring. This research provides insight into the structural characteristics of similar compounds, potentially including 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (Miura & Yoshioka, 2015).

Microwave Irradiation Synthesis

Kamila et al. (2006) reported the synthesis of 2-alkyl/aryl-4H-benzo[1,4]thiazine-3-ones via microwave irradiation, demonstrating a novel method for synthesizing compounds within the same chemical family as 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (Kamila, Koh, Khan, Zhang, & Biehl, 2006).

Mitsunobu Reactions and Synthesis

Chern, Shiau, and Wu (1991) studied Mitsunobu reactions involving 3-Hydroxyalkylamino- and 3-Mercaptoalkylamino-4H1, 2,4-benzothiadiazine 1,1-dioxides, revealing a convenient synthesis method for tricycles and disulfides related to 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (Chern, Shiau, & Wu, 1991).

Antipsychotic and Anticonvulsant Agents

Kaur, Kumar, Chaudhary, and Kumar (2012) synthesized and evaluated new substituted benzoxazepine and benzothiazepine compounds, some of which could be structurally related to 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, for their potential as antipsychotic and anticonvulsant agents (Kaur, Kumar, Chaudhary, & Kumar, 2012).

Antimicrobial Agents Synthesis

Bhatt et al. (2013) reported the synthesis of N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides, revealing their potential as antimicrobial agents. This study underlines the broad spectrum of physiological activities of sulfamide derivatives, which are structurally related to 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (Bhatt, Vyas, Nimavat, Govender, Kruger, Maguire, & Bhatt, 2013).

Propriétés

IUPAC Name |

2-(2,6-dimethylphenyl)-4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S/c1-4-19-12-7-8-15-25(19)22(28)16-26-20-13-5-6-14-21(20)32(30,31)27(24(26)29)23-17(2)10-9-11-18(23)3/h5-6,9-11,13-14,19H,4,7-8,12,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTGKQZAGMKWRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

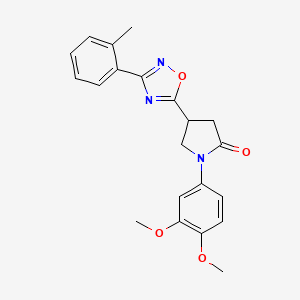

![2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid](/img/structure/B3013818.png)

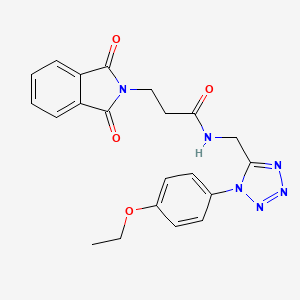

![N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3013820.png)

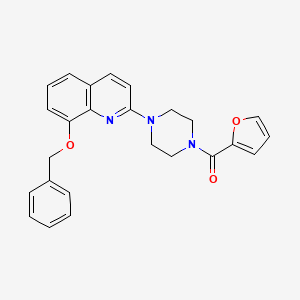

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B3013821.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013822.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3013825.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)

![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)